epi-Lipoxin A4 -

epi-Lipoxin A4

Catalog Number: EVT-10900408
CAS Number:
Molecular Formula: C20H32O5
Molecular Weight: 352.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-epi-lipoxin A4 is a C20 hydroxy fatty acid having (5S)-, (6S)- and (15S)-hydroxy groups as well as (7E)- (9E)-, (11Z)- and (13E)-double bonds. It has a role as a metabolite. It is a lipoxin, a long-chain fatty acid and a hydroxy polyunsaturated fatty acid.
Synthesis Analysis

The synthesis of Epi-Lipoxin A4 can be achieved through various methods:

  1. Enzymatic Synthesis: This method utilizes lipoxygenase enzymes to convert arachidonic acid into Epi-Lipoxin A4. The process often involves transcellular biosynthetic pathways where intermediates are exchanged between different cell types during inflammatory responses .
  2. Chemical Synthesis: Total chemical synthesis has been employed to produce Epi-Lipoxin A4. This approach typically involves multiple steps, including protection and deprotection of functional groups, followed by specific reactions to introduce hydroxyl groups at the desired positions on the eicosanoid backbone .
  3. Aspirin-Triggered Synthesis: Aspirin acetylates cyclooxygenase-2, altering its catalytic activity to produce 15R-hydroxyeicosatetraenoic acid, which is subsequently converted into Epi-Lipoxin A4. This pathway highlights the interaction between pharmacological agents and endogenous lipid mediators .
Molecular Structure Analysis

Epi-Lipoxin A4 has a complex molecular structure characterized by three hydroxyl groups and a tetraene configuration:

  • Chemical Formula: C₂₀H₃₂O₅
  • Molecular Weight: Approximately 336.47 g/mol
  • Structure: The compound features a trihydroxy configuration with specific stereochemistry at the 5th, 6th, and 15th carbon atoms.

The structural representation indicates that Epi-Lipoxin A4 contains:

  • Hydroxyl groups at positions 5, 6, and 15.
  • Trans double bonds between carbons at positions 7 and 9, as well as between 11 and 13.

This stereochemical arrangement contributes to its biological activity and stability compared to other lipoxins .

Chemical Reactions Analysis

Epi-Lipoxin A4 participates in several significant chemical reactions:

  1. Formation from Arachidonic Acid: The initial step involves the lipoxygenation of arachidonic acid, catalyzed by lipoxygenase enzymes, leading to the formation of intermediate products that eventually yield Epi-Lipoxin A4.
  2. Reactions with Receptors: Epi-Lipoxin A4 interacts with specific receptors such as the ALX receptor (also known as FPR2/ALX), initiating signaling cascades that regulate inflammation and immune responses. This interaction is critical for its function as an anti-inflammatory mediator .
  3. Metabolism: Epi-Lipoxin A4 can be metabolized into various inactive metabolites through enzymatic actions involving dehydrogenation and oxidation processes. Its metabolic stability allows it to exert prolonged effects compared to other eicosanoids .
Mechanism of Action

Epi-Lipoxin A4 exerts its biological effects primarily through receptor-mediated pathways:

  1. Receptor Activation: Upon binding to the ALX receptor, Epi-Lipoxin A4 activates intracellular signaling pathways that lead to the inhibition of neutrophil migration and adherence to endothelial cells. This action helps resolve inflammation by preventing excessive leukocyte infiltration into tissues .
  2. Gene Regulation: The activation of ALX receptors by Epi-Lipoxin A4 influences gene expression related to anti-inflammatory processes, promoting tissue repair and resolution of inflammation .
  3. Counter-Regulatory Actions: Epi-Lipoxin A4 functions alongside other lipid mediators to balance pro-inflammatory signals, effectively dampening acute inflammatory responses while promoting healing processes in affected tissues .
Physical and Chemical Properties Analysis

Epi-Lipoxin A4 possesses distinct physical and chemical properties:

  • Physical State: Typically exists as a liquid when dissolved in ethanol.
  • Solubility: Soluble in organic solvents such as ethanol; hygroscopic in nature.
  • Stability: More stable than Lipoxin A4 due to its unique stereochemistry.
  • Purity: Commercial preparations often exceed 98% purity as determined by high-performance liquid chromatography.

These properties are crucial for its application in research and therapeutic contexts .

Applications

Epi-Lipoxin A4 has several scientific uses:

  1. Anti-Inflammatory Research: Due to its potent anti-inflammatory properties, it is extensively studied for its potential therapeutic applications in conditions characterized by chronic inflammation such as arthritis, asthma, and cardiovascular diseases .
  2. Immunomodulation Studies: Researchers investigate its role in modulating immune responses, particularly in regulating leukocyte behavior during inflammatory processes.
  3. Pharmacological Development: The compound serves as a model for developing new drugs aimed at enhancing resolution pathways in inflammatory diseases, highlighting its importance in pharmacology and therapeutic strategies .
Introduction to 15-epi-Lipoxin A4

15-epi-Lipoxin A₄ (15-epi-LXA₄), also termed Aspirin-Triggered Lipoxin A₄ (ATL), is a stereochemical variant of native Lipoxin A₄. It belongs to the specialized pro-resolving mediator (SPM) family of endogenous lipid-derived molecules that actively orchestrate the termination of inflammatory responses and promote tissue homeostasis. Unlike conventional anti-inflammatory agents that suppress immune activity broadly, 15-epi-LXA₄ functions as a resolution agonist, stimulating specific cellular and molecular programs to restore tissue integrity without compromising host defense [3] [8].

Historical Discovery and Biosynthetic Pathways

The discovery of 15-epi-LXA₄ emerged from investigations into aspirin’s (acetylsalicylic acid) broader pharmacological actions beyond cyclooxygenase (COX) inhibition. In the mid-1990s, Charles Serhan and colleagues identified a novel biochemical pathway initiated by aspirin that generated epimeric forms of native lipoxins [3] [6].

Aspirin-Triggered Biosynthesis via Cyclooxygenase-2 Acetylation

Aspirin acetylates serine residue 530 of cyclooxygenase-2 (COX-2), irreversibly inhibiting its prostaglandin-synthesizing activity while simultaneously transforming its enzymatic function. Acetylated COX-2 gains the capacity to metabolize arachidonic acid into 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) instead of the usual prostaglandin H₂ (PGH₂) [3] [8]. This 15(R)-HETE is released from endothelial or epithelial cells and subsequently serves as a substrate for neutrophil-associated 5-lipoxygenase (5-LOX). Within neutrophils, 5-LOX converts 15(R)-HETE into 15-epi-lipoxin A₄ (5S,6R,15R-trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid) through a series of steps involving epoxidation and hydrolysis [3] [6]. This pathway represents a unique transcellular mechanism where aspirin’s action on one cell type (expressing COX-2) generates a precursor utilized by another (expressing 5-LOX) to produce a potent pro-resolving mediator [8].

Transcellular Synthesis Involving Neutrophil-Platelet Interactions

Beyond the aspirin-triggered route, 15-epi-LXA₄ can also be biosynthesized through multicellular interactions independent of aspirin, particularly during inflammation involving neutrophils and platelets. Activated neutrophils generate the unstable leukotriene A₄ (LTA₄) via 5-LOX. LTA₄ can be transferred to adjacent platelets, which express 12-lipoxygenase (12-LOX). Platelet 12-LOX converts neutrophil-derived LTA₄ into 15-epi-LXA₄ [3] [5]. Cytochrome P450 enzymes in various tissues can also contribute to 15(R)-HETE formation, providing an alternative substrate source for 5-LOX-mediated 15-epi-LXA₄ synthesis [8]. This underscores the fundamental role of cell-cell communication in generating resolution signals during inflammation.

Table 1: Major Biosynthetic Pathways of 15-epi-Lipoxin A₄

PathwayKey EnzymesCell Types InvolvedPrecursor/IntermediateProduct
Aspirin-TriggeredAcetylated COX-2 → 5-LOXEndothelial/Epithelial → NeutrophilArachidonic Acid → 15(R)-HETE15-epi-LXA₄ (5S,6R,15R)
Transcellular (Neutrophil-Platelet)5-LOX (Neutrophil) → 12-LOX (Platelet)Neutrophil → PlateletLTA₄15-epi-LXA₄ (5S,6R,15R)
Cytochrome P450-initiatedP450 → 5-LOXVarious (e.g., Liver, Kidney)Arachidonic Acid → 15(R)-HETE15-epi-LXA₄ (5S,6R,15R)

Classification Within Specialized Pro-Resolving Mediators (SPMs)

Specialized Pro-resolving Mediators (SPMs) are a superfamily of endogenous autacoids comprising lipoxins, resolvins, protectins, and maresins. They are defined by their potent bioactions in actively promoting the resolution of inflammation, a previously overlooked phase now recognized as a biosynthetically active process [3]. 15-epi-LXA₄ is a cardinal member of the lipoxin class within SPMs.

Structural Distinction from Native Lipoxins

Native Lipoxin A₄ (LXA₄) is biosynthesized through 5-LOX and 15-LOX transcellular pathways (e.g., neutrophil-epithelial cell interactions) without aspirin, yielding the structure 5S,6R,15S-trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid. The defining feature of 15-epi-LXA₄ is the stereochemical configuration at carbon 15, where the hydroxyl group is in the R configuration (15R) instead of the S configuration (15S) found in native LXA₄ [6] [3]. This epimerization arises from the use of 15(R)-HETE instead of 15(S)-HETE as the precursor. Although this difference is a single stereochemical inversion, it confers significant biochemical properties:

  • Enhanced Stability: The 15R configuration makes 15-epi-LXA₄ more resistant to enzymatic inactivation (e.g., by dehydrogenases) compared to native LXA₄, prolonging its biological half-life and actions in vivo [3] [8].
  • Receptor Binding: Both LXA₄ and 15-epi-LXA₄ act as high-affinity agonists for the Formyl Peptide Receptor 2 (FPR2/ALX receptor, Kd ~ 1-2 nM), mediating many of their anti-inflammatory and pro-resolving effects [1] [3]. Evidence suggests 15-epi-LXA₄ may also engage additional receptors like GPR120 (a free fatty acid receptor) on specific macrophage subsets, potentially broadening its signaling profile [4].

Table 2: Structural and Functional Comparison of Native LXA₄ and 15-epi-LXA₄

FeatureNative LXA₄15-epi-LXA₄ (ATL)
Full Chemical Name5S,6R,15S-trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid5S,6R,15R-trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid
C15 Hydroxyl Configuration15S15R
Primary Biosynthetic TriggerCell-cell interactions (e.g., neutrophil-epithelial)Aspirin (Acetylation of COX-2) or P450 enzymes
Key Biosynthetic Intermediate15(S)-HETE15(R)-HETE
Major Receptor TargetFPR2/ALX (High Affinity)FPR2/ALX (High Affinity), Potential interaction with GPR120
Metabolic StabilityModerate (Rapidly inactivated by dehydrogenases)Enhanced (Resistant to inactivation)
Prototype Analogue-15-epi-16-(para-fluoro)-phenoxy-LXA₄-methyl ester

Role in the Resolution Phase of Inflammation

15-epi-LXA₄ is a potent effector molecule that actively promotes the resolution phase of acute inflammation, characterized by:

  • Limiting Neutrophil Recruitment and Infiltration: 15-epi-LXA₄ potently inhibits neutrophil chemotaxis induced by pro-inflammatory mediators like leukotriene B₄ (LTB₄) and formyl peptides. It blocks neutrophil adhesion to and transmigration through vascular endothelium. This was demonstrated in vivo where topical application of stable 15-epi-LXA₄ analogues significantly inhibited neutrophil infiltration in mouse ear inflammation models, with efficacy comparable to dexamethasone [1] [2].
  • Stimulating Non-Phlogistic Monocyte/Macrophage Functions: 15-epi-LXA₄ enhances the recruitment of non-inflammatory monocytes and promotes their differentiation into macrophages with a pro-resolving (M2-like) phenotype. It stimulates macrophage phagocytosis of apoptotic neutrophils (efferocytosis) and microbial particles, crucial for clearing cellular debris and microbes without releasing further pro-inflammatory mediators [3] [4] [8].
  • Counter-Regulation of Pro-Inflammatory Signaling: 15-epi-LXA₄ suppresses the production of key pro-inflammatory cytokines (e.g., IL-12, TNF-α) and chemokines (e.g., IL-8, MCP-1). It inhibits nuclear factor kappa B (NF-κB) activation and nuclear translocation, a master regulator of inflammatory gene expression. This was shown in endothelial cells where 15-epi-LXA₄ inhibited TNF-α-induced tissue factor (TF) expression by blocking NF-κB binding to the TF promoter, mediated through suppression of the PI3K/AKT signaling pathway [5].
  • Induction of Nitric Oxide (NO) Synthesis: A significant mechanism involves 15-epi-LXA₄ stimulating the production of nitric oxide (NO) via both endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS). NO acts as a potent inhibitor of leukocyte adhesion to the endothelium. Studies using intravital microscopy showed that both aspirin and 15-epi-LXA₄ inhibited leukocyte-endothelial interactions in wild-type mice but had markedly reduced effects in eNOS- or iNOS-deficient mice, demonstrating the critical dependence of 15-epi-LXA₄'s anti-trafficking actions on NO [2].
  • Promotion of Tissue Regeneration and Modulation of Fibrosis: 15-epi-LXA₄ limits excessive tissue damage and fibrosis. It inhibits transforming growth factor beta (TGF-β)-induced differentiation of fibroblasts into collagen-secreting myofibroblasts, characterized by reduced alpha-smooth muscle actin (α-SMA) expression [4]. In post-myocardial infarction models, 15-epi-LXA₄ treatment reduced pathological remodeling and improved cardiac function [4].

Research Findings Demonstrating Pro-Resolving Actions In Vivo:

  • Acute Inflammation Models: In carrageenan-induced rat pleurisy, aspirin (which triggers 15-epi-LXA₄) uniquely increased plasma nitrite (NO metabolite) levels and reduced neutrophil accumulation and edema. Salicylate and other NSAIDs (piroxicam, indomethacin) reduced inflammation but did not increase NO, indicating a specific role for aspirin-triggered mediators like 15-epi-LXA₄. Pharmacological inhibition of NO synthesis abolished aspirin's anti-inflammatory effects in this model [2].
  • Cerebral Malaria: In a murine model of experimental cerebral malaria (ECM) caused by Plasmodium berghei ANKA, 5-lipoxygenase-deficient mice (lacking endogenous lipoxin production) succumbed earlier with exacerbated brain inflammation (elevated IL-12/IFN-γ). Administration of 15-epi-LXA₄ (a stable analogue) to wild-type mice significantly prolonged survival and reduced brain accumulation of IFN-γ-producing CD8⁺ T cells, highlighting its protective role against inflammatory neuropathology [7].
  • Myocardial Infarction (MI) Healing: In a mouse model of permanent coronary ligation, administration of liposomal 15-epi-LXA₄ or free 15-epi-LXA₄ (1 µg/kg/day) starting 3 hours post-MI significantly improved left ventricular ejection fraction and reduced lung congestion (indicating less heart failure) by day 5. Mechanistically, it induced an early, robust neutrophil infiltration on day 1 (potentially for clearance of dead tissue) followed by accelerated neutrophil clearance and increased expression of the resolving receptor FPR2 by day 5. It also reduced renal inflammation (lower neutrophil gelatinase-associated lipocalin - NGAL, and plasma creatinine), demonstrating a systemic protective effect against MI-induced cardiorenal syndrome [4].

Properties

Product Name

epi-Lipoxin A4

IUPAC Name

(5S,6S,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19-/m0/s1

InChI Key

IXAQOQZEOGMIQS-UZDWIPAXSA-N

Canonical SMILES

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@@H]([C@H](CCCC(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.